molecular formula C10H14S B15162674 3-(Hex-5-EN-1-YL)thiophene CAS No. 160391-41-3

3-(Hex-5-EN-1-YL)thiophene

Cat. No.: B15162674
CAS No.: 160391-41-3
M. Wt: 166.29 g/mol
InChI Key: MUJPNKHIFJJEES-UHFFFAOYSA-N
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Description

3-(Hex-5-EN-1-YL)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing one sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-5-EN-1-YL)thiophene can be achieved through various methods. One common approach involves the cyclization of functionalized alkynes. For instance, the Pd-catalyzed reaction of (Z)-1-bromo-1-en-3-ynes with triisopropylsilanethiol, followed by cyclization, can yield thiophene derivatives . Another method involves the condensation reaction, such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using efficient and cost-effective methods. The use of catalytic processes and continuous flow reactors can enhance the yield and purity of the desired compounds. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(Hex-5-EN-1-YL)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Hex-5-EN-1-YL)thiophene involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hex-5-EN-1-YL)thiophene is unique due to its specific structural features, which confer distinct reactivity and biological activity.

Properties

CAS No.

160391-41-3

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

3-hex-5-enylthiophene

InChI

InChI=1S/C10H14S/c1-2-3-4-5-6-10-7-8-11-9-10/h2,7-9H,1,3-6H2

InChI Key

MUJPNKHIFJJEES-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCC1=CSC=C1

Origin of Product

United States

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